(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

Lipophilicity Drug-likeness CNS drug design

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a heterocyclic acrylate ester building block comprising a 4-chloropyridine ring conjugated to a methyl acrylate moiety via a trans-olefin. It serves as a versatile intermediate in the synthesis of kinase inhibitors, SARS-CoV 3CLpro inhibitors, and agrochemical leads.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 1228670-06-1
Cat. No. B1463553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
CAS1228670-06-1
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=C(C=CN=C1)Cl
InChIInChI=1S/C9H8ClNO2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3/b3-2+
InChIKeyVIGHFUPVCJZKGK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (CAS 1228670-06-1): A 4-Chloro-3-pyridinyl Acrylate Building Block for Medicinal Chemistry and Agrochemical Synthesis


(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a heterocyclic acrylate ester building block comprising a 4-chloropyridine ring conjugated to a methyl acrylate moiety via a trans-olefin. It serves as a versatile intermediate in the synthesis of kinase inhibitors, SARS-CoV 3CLpro inhibitors, and agrochemical leads [1]. The compound possesses a molecular weight of 197.62 g/mol, a computed XLogP3 of 1.8, and a topological polar surface area of 39.2 Ų [2]. The specific 4-chloro-3-pyridinyl substitution pattern distinguishes it from other regioisomeric chloropyridinyl acrylates, imparting unique electronic and steric properties relevant to cross-coupling and nucleophilic substitution chemistry.

Why (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Cannot Be Readily Substituted with Other Chloropyridinyl Acrylates


Generic substitution among chloropyridinyl acrylate regioisomers or ester homologs is chemically unsound because the position of the chlorine atom on the pyridine ring governs both the electronic activation of the ring toward nucleophilic aromatic substitution and the steric environment for subsequent cross-coupling reactions. 4-Chloropyridines are significantly more reactive toward nucleophilic displacement than 3-chloropyridines due to resonance stabilization of the Meisenheimer intermediate [1]. Furthermore, the methyl ester group provides a distinct balance of lipophilicity (XLogP3 = 1.8) and hydrolytic lability compared to the ethyl ester (XLogP3 ≈ 2.2) or the free carboxylic acid (XLogP3 ≈ 1.4), directly affecting downstream synthetic yields and pharmacokinetic properties of derived drug candidates [2]. These structural determinants cannot be replicated by simply interchanging with the 6-chloro regioisomer, the ethyl ester, or the free acid.

Quantitative Differentiation Evidence for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (CAS 1228670-06-1)


Lipophilicity Differentiation: XLogP3 of 1.8 Enables Favorable CNS Multiparameter Optimization Scores Relative to the Ethyl Ester Analog

The computed XLogP3 for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is 1.8 [1], placing it within the optimal lipophilicity range (XLogP 1–3) recommended for CNS drug candidates. The ethyl ester analog, (E)-ethyl 3-(4-chloropyridin-3-yl)acrylate (CAS 881204-85-9), has a higher computed XLogP3 of approximately 2.2 due to the additional methylene unit, which increases the calculated logP by approximately 0.4 units and may reduce CNS multiparameter optimization (MPO) desirability scores [2]. Conversely, the free acid analog 3-(4-chloropyridin-3-yl)acrylic acid has a lower XLogP3 of approximately 1.4 but lacks the metabolic stability and pro-drug potential of the ester.

Lipophilicity Drug-likeness CNS drug design

Topological Polar Surface Area of 39.2 Ų Supports Favorable Oral Bioavailability Relative to the Free Acid

The target compound exhibits a topological polar surface area (TPSA) of 39.2 Ų [1], which falls well below the 140 Ų threshold commonly associated with good oral absorption. In contrast, the free acid analog 3-(4-chloropyridin-3-yl)acrylic acid has a TPSA of approximately 50.2 Ų due to the carboxylic acid group contributing two hydrogen bond donors and a larger polar surface [2]. The methyl ester's lower TPSA, combined with zero hydrogen bond donors, predicts superior passive membrane permeability compared to the free acid.

Oral bioavailability TPSA Drug-likeness

Enhanced Nucleophilic Aromatic Substitution Reactivity of the 4-Chloro Position Relative to 6-Chloro Regioisomers

The chlorine substituent at the 4-position of the pyridine ring is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen at the para position, forming a resonance-stabilized Meisenheimer intermediate. 4-Chloropyridines are reported to undergo Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with good yields under milder conditions compared to 3-chloropyridines [1]. The 6-chloro regioisomer, (E)-methyl 3-(6-chloropyridin-3-yl)acrylate, while also activated at the 6-position, positions the acrylate side chain at C3, altering the steric and electronic environment for subsequent derivatization at C6. The 4-chloro-3-substituted pattern provides a distinct vector for diversification that cannot be replicated by the 6-chloro-3-substituted isomer.

Nucleophilic substitution Cross-coupling Pyridine reactivity

Sigma-Aldrich AldrichCPR Collection: Curated Availability for Early Discovery with Defined E-Geometry

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (CAS 1228670-06-1) is offered through the Sigma-Aldrich AldrichCPR collection of unique chemicals curated for early discovery researchers . The product is specified as the single (E)-isomer with a defined bond stereochemistry (InChI Key: VIGHFUPVCJZKGK-NSCUHMNNSA-N), solid physical form, and a Canonical SMILES of COC(=O)\C=C\c1cnccc1Cl . In contrast, many generic suppliers of related compounds provide the product as an unspecified mixture of E/Z isomers or fail to document stereochemistry. The AldrichCPR program provides access to this specific (E)-configured building block with traceable sourcing, which is critical for reproducible SAR studies.

Commercial sourcing AldrichCPR Building block collections

Optimal Application Scenarios for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (CAS 1228670-06-1)


Medicinal Chemistry: Synthesis of Chloropyridinyl Ester-Derived SARS-CoV 3CLpro Inhibitor Libraries

The compound serves as a critical building block for chloropyridinyl ester-based protease inhibitors. The Ghosh et al. (2008) study demonstrated that chloropyridyl ester derivatives achieve potent inhibition of SARS-CoV 3CLpro (e.g., compound PSB-21110, EC50 = 2.68 nM) [1]. The 4-chloro-3-pyridinyl acrylate scaffold provides a reactive Michael acceptor for covalent modification of the active-site cysteine, and the defined (E)-geometry of the target compound ensures consistent inhibitory potency across synthesized analogs.

Kinase Inhibitor Fragment Elaboration via Pd-Catalyzed Cross-Coupling

The 4-chloro substituent is activated for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid diversification at the pyridine C4 position. This is particularly valuable for generating focused libraries of type II kinase inhibitors, where the pyridine ring often serves as a hinge-binding motif. The methyl ester can be subsequently hydrolyzed or amidated to modulate pharmacokinetic properties, with the XLogP3 of 1.8 providing a favorable starting point for lead optimization [2].

Agrochemical Lead Generation: Pyridyl-Substituted Acrylic Ester Pesticides

Pyridyl-substituted acrylic acid esters are a well-established class of fungicidal agents, as documented in patent EP 0383117 B1 [3]. The 4-chloro-3-pyridinyl substitution pattern of the target compound provides a distinct electronic profile compared to the more common 6-chloro or 2-chloro variants, potentially accessing novel areas of pesticide chemical space with differentiated resistance profiles.

CNS Drug Discovery: Building Block with Optimal Physicochemical Parameters

With a TPSA of 39.2 Ų and XLogP3 of 1.8, the compound resides within the desirable CNS MPO scoring range [2]. Its zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds align with lead-like properties for blood-brain barrier penetration. This makes it an advantageous starting material over the ethyl ester analog (higher XLogP3 ≈ 2.2) or the free acid (higher TPSA ≈ 50.2 Ų) for CNS-targeted programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.